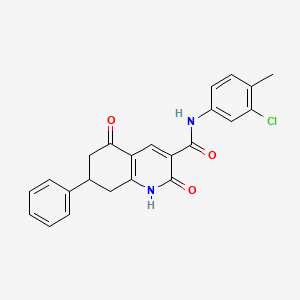
N-(3-chloro-4-methylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a member of the quinoline family, characterized by its fused hexahydroquinoline ring system.
- Its chemical formula is C₁₄H₁₃BClNO₃ , with a molecular weight of approximately 289.5 g/mol.
- The compound features a chloro-substituted phenyl group and a carboxamide functional group.
- It may be encountered under various trade names or research designations, but its systematic name reflects its structural features.
Preparation Methods
- Synthetic routes for this compound involve the assembly of its complex ring system.
- One common method is the Hantzsch thiazole synthesis, where precursors react to yield the desired product .
- Industrial production methods may vary, but researchers often employ efficient and scalable synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups or substituents.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for pharmacological properties, including antitumor or antimicrobial effects.
Industry: May serve as an intermediate in the production of other compounds.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It could interact with enzymes, receptors, or cellular pathways, affecting biological processes.
- Detailed studies are necessary to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinct features compared to these similar compounds.
Remember that this information is based on available data, and further research may provide additional insights
Properties
Molecular Formula |
C23H19ClN2O3 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C23H19ClN2O3/c1-13-7-8-16(11-19(13)24)25-22(28)18-12-17-20(26-23(18)29)9-15(10-21(17)27)14-5-3-2-4-6-14/h2-8,11-12,15H,9-10H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
RXBKFBNSBCTNMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(CC(CC3=O)C4=CC=CC=C4)NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















